molecular formula C3HBrN4 B1380889 5-Bromo-1,2,4-triazole-3-carbonitrile CAS No. 1427475-12-4

5-Bromo-1,2,4-triazole-3-carbonitrile

Cat. No.: B1380889
CAS No.: 1427475-12-4
M. Wt: 172.97 g/mol
InChI Key: PUWSMKDRNSIONG-UHFFFAOYSA-N
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Description

5-Bromo-1,2,4-triazole-3-carbonitrile is a heterocyclic compound with the molecular formula C3HBrN4. It is a derivative of triazole, a five-membered ring containing three nitrogen atoms. This compound is known for its applications in various fields, including medicinal chemistry and materials science, due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,2,4-triazole-3-carbonitrile typically involves the bromination of 1,2,4-triazole-3-carbonitrile. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, minimizing the formation of by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,2,4-triazole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-1,2,4-triazole-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with antimicrobial and anticancer properties.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with metals.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,2,4-triazole-3-carbonitrile
  • 5-Iodo-1,2,4-triazole-3-carbonitrile
  • 1,2,4-Triazole-3-thiol

Uniqueness

5-Bromo-1,2,4-triazole-3-carbonitrile is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s ability to participate in various chemical reactions and interact with biological targets .

Properties

IUPAC Name

5-bromo-1H-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HBrN4/c4-3-6-2(1-5)7-8-3/h(H,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWSMKDRNSIONG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=NNC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HBrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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